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Compound of Interest
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DM21 Functional Technical Support Center

Welcome to the technical support center for the DM21 density functional. This guide is
designed for researchers, scientists, and drug development professionals who are using or
considering using the DM21 functional in their computational experiments. Here you will find
troubleshooting guides and frequently asked questions (FAQs) to address specific issues you
may encounter.

Frequently Asked Questions (FAQs)

Q1: My Self-Consistent Field (SCF) calculation for a transition metal complex is failing to
converge with DM21. What should | do?

Al: SCF convergence failure is a known limitation of the DM21 functional, particularly for
transition metal chemistry (TMC)[1][2][3]. The functional was trained on main-group chemistry
and its ability to extrapolate to transition metals is limited[1].

Troubleshooting Steps:

o Use a Different Initial Guess: Obtain orbitals from a converged SCF calculation with a more
robust functional (e.g., B3LYP) and use these as the initial guess for your DM21
calculation[1].
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» Employ Orbital Optimization Algorithms: If standard SCF procedures fail, consider using a
direct orbital optimization algorithm. However, be aware that even these advanced methods
may not resolve the convergence issues for some TMC systems with DM21[1].

o Adjust SCF Settings: While standard adjustments may not always work, you can try
increasing the maximum number of SCF iterations or using level-shifting techniques, which
have been reported to help in cases of elongated bonds[1][4].

» Consider a Hybrid Approach: As a workaround, you can perform a single-point energy
calculation with DM21 using the converged orbitals from another functional (e.g.,
DM21@B3LYP)[1]. This has shown to sometimes yield improved accuracy over the baseline
functional[1].

Q2: 1 am performing a geometry optimization, and the results with DM21 are not as accurate as
expected compared to other functionals. Why is this happening?

A2: The DM21 functional can exhibit oscillatory behavior or "numerical noise" on the potential
energy surface, which can negatively impact the calculation of nuclear gradients required for
geometry optimization[5][6]. This can lead to less accurate optimized geometries compared to
traditional analytical functionals like PBEO or SCAN[5][6]. While DM21 may show competitive
performance for energy calculations, this does not always translate to superior geometry
optimizations[5].

Troubleshooting Steps:

 Verify Applicability: Ensure that the molecules you are studying are well-represented by the
main-group chemistry in DM21's training set[5].

» Use a Different Functional for Geometries: A common and effective strategy is to perform the
geometry optimization with a reliable and computationally less expensive functional (e.qg.,
B3LYP, PBEO) and then perform a final single-point energy calculation with DM21 on the
optimized geometry.

» Numerical Differentiation Step: If you must optimize with DM21, it has been found that a
numerical differentiation step in the range of 0.0001-0.001 A can help obtain smoother
nuclear gradients[6].
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Q3: My DM21 calculation is running very slowly. Is this normal?

A3: Yes, it is a known characteristic that DM21 calculations can be significantly more
computationally expensive than those with traditional functionals[1][6][7]. A single SCF iteration
with DM21 can take substantially longer than a full, converged calculation with a functional like
B3LYP[1]. This is due to the complexity of evaluating the neural network-based functional.

Q4: | am trying to use DM21 with a dispersion correction (e.g., D3), but my calculation is failing.
What is the issue?

A4: There have been documented issues with the implementation of DM21 in PySCF that can
cause conflicts when used with dispersion corrections like D3[8]. The way the DM21 functional
Is set up in the software can interfere with how dispersion corrections are typically applied[8].

Troubleshooting Steps:

o Consult Documentation: Check the latest documentation for your quantum chemistry
software package for specific instructions or workarounds for using DM21 with dispersion
corrections.

o Manual Correction: If an integrated approach is not working, you may need to calculate the
dispersion correction separately and add it to the final DM21 energy.

Q5: Can | use the DM21 functional for calculations on periodic systems?

A5: The current implementation of DM21 in PySCF is primarily designed for molecular (non-
periodic) systems[9]. Using it for periodic systems may lead to errors due to differences in the
numerical integration interfaces for periodic and non-periodic calculations[9].

Performance Summary for DM21

The following table summarizes the known limitations of the DM21 functional for certain
molecular systems and tasks.
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Area of Limitation

Description of Issue

Affected
Molecules/Tasks

Quantitative Data
(Mean Absolute
Error - MAE)

Transition Metal

Consistent struggles
with SCF
convergence.[1][2][3]

The functional was not

Transition Metal

For converged
systems, the median
error can be around

2.6 kcal/mol. For non-

Chemistry ) Complexes converged systems,
trained on elements o
] errors are arbitrarily
heavier than Krypton.
o set to 50 kcal/mol to
highlight the failure.[1]
Does not consistently
outperform traditional MAE in bond lengths
functionals like PBEO is generally below 2
) General Molecules, )
Geometry and SCAN.[5][6] This ] ] pm, but in many
o ) ) especially those not in
Optimization is due to oscillatory cases, PBEO or SCAN

behavior in the
potential energy
surface.[5][6]

the training set.

show better

performance.[5]

Computational Cost

Significantly slower
than traditional
functionals.[1][6][7]

All calculations

A single SCF cycle
can be much more
time-consuming than
a full calculation with
functionals like B3LYP
or even B2PLYP.[1]

Extrapolation

As a machine-learned
functional, its
performance on
molecules and
chemical
environments not
present in its training
data is not

guaranteed.[3][5]

Molecules with
elements heavier than
Krypton, novel

chemical structures.

The issues with
transition metal
chemistry serve as a
key example of poor

extrapolation.[1][3]
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Experimental Protocols

Methodology for Assessing SCF Convergence in Transition Metal Chemistry

To quantitatively assess the convergence behavior of DM21 for transition metal complexes, the
following computational protocol is typically employed[1]:

o System Selection: A benchmark set of transition metal complexes and reaction energies is
chosen (e.g., the TMC117 dataset).

e Initial Guess: For DM21 calculations, orbitals obtained from a converged B3LYP calculation
are used as the initial guess.

o SCF Settings:

o Convergence Thresholds: Set to 10~° for the energy and 103 for the gradients in DM21
SCF calculations. For B3LYP, tighter thresholds of 10-8 and 10~4, respectively, are used.

o Maximum lIterations: The maximum number of SCF iterations is systematically increased
(e.g., 200, 500, 900) to test for convergence.

e Analysis: The number of systems that fail to converge within the maximum number of
iterations is recorded. For converged systems, the reaction energies are compared to high-
level reference data to calculate metrics like Mean Absolute Error (MAE).

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting issues with the DM21
functional.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11041869/
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/product/b13910615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Start DM21 Calculation

> Does the SCF Converge?

Is this a Geometry Optimization?

Use B3LYP Orbitals as Initial Guess Consult Documentation or Report Issue

Consider Alternative Functional (e.g., PBEO, SCAN) for Geometry

No

Perform Single-Point DM21 Calculation on Optimized Geometry

Analyze Results

Click to download full resolution via product page

Caption: A flowchart for troubleshooting common issues encountered with the DM21 functional.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13910615?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13910615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

